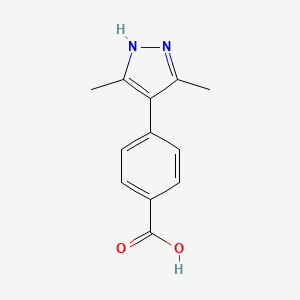

4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid

描述

4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid (CAS: 185252-69-1, C₁₂H₁₂N₂O₂) is a heteroditopic ligand featuring both pyrazole and benzoic acid moieties. Its N,O-coordination capability enables diverse applications, including the synthesis of metal-organic frameworks (MOFs) and bioactive compounds. Structurally, the pyrazole ring (3,5-dimethyl-substituted) is directly attached to the para-position of the benzoic acid group, offering rigidity and dual binding sites for metal ions . This compound has been employed in Zn-based MOFs with tunable porosity and stability , and as RAB216, a potent anticonvulsant analogue in preclinical studies .

属性

IUPAC Name |

4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-7-11(8(2)14-13-7)9-3-5-10(6-4-9)12(15)16/h3-6H,1-2H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRIFOAFECWGHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80737221 | |

| Record name | 4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80737221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185252-69-1 | |

| Record name | 4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80737221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and Procedure

The most widely reported synthesis begins with 4-iodobenzoic acid and 2,4-pentanedione (acetylacetone) via a copper-catalyzed Ullmann coupling (Scheme 1). Key steps include:

-

Ullmann Coupling :

-

Cyclization with Hydrazine :

Optimization Notes:

Characterization Data

-

IR (KBr, cm⁻¹) : 1700 (C=O stretch of carboxylic acid), 1600 (C=N pyrazole), 1450 (C–N).

-

¹H NMR (DMSO-d₆) : δ 2.28 (s, 6H, pyrazole-CH₃), 7.34 (d, 2H, J = 8.3 Hz, aromatic), 8.08 (d, 2H, J = 8.3 Hz, aromatic).

Alternative Synthesis via Methyl 4-(Bromomethyl)benzoate

Reaction Sequence

This method avoids iodinated precursors, using methyl 4-(bromomethyl)benzoate and 2,4-pentanedione (Scheme 2):

-

Alkylation :

-

Methyl 4-(bromomethyl)benzoate reacts with acetylacetone in tert-butanol with potassium tert-butoxide.

-

Produces methyl 4-(2-acetyl-3-oxobutyl)benzoate .

-

-

Cyclization :

Key Advantages:

Comparative Data

| Parameter | Ullmann Method | Alkylation-Cyclization |

|---|---|---|

| Starting Material | 4-Iodobenzoic acid | Methyl 4-(bromomethyl)benzoate |

| Reaction Time | 24–72 h | 15–20 h |

| Yield | 50–78% | 62% |

| Catalyst | CuI/L-proline | KOtBu |

Solvothermal Synthesis for Coordination Polymers

Methodology and Applications

H₂L is often synthesized in situ during the preparation of metal-organic frameworks (MOFs). For example:

Conditions:

Purification and Crystallization

Recrystallization Techniques

Purity Assessment

-

HPLC : >97% purity confirmed for batches used in MOF synthesis.

-

Thermogravimetric Analysis (TGA) : Decomposition above 250°C, indicating thermal stability.

Challenges and Optimization Strategies

Common Issues

化学反应分析

Types of Reactions: 4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Reagents like nitric acid for nitration or halogens in the presence of a Lewis acid catalyst for halogenation.

Major Products:

Oxidation: Formation of 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzaldehyde or this compound derivatives.

Reduction: Formation of 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzyl alcohol.

Substitution: Formation of nitro or halogenated derivatives of the compound.

科学研究应用

Coordination Chemistry

4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid is utilized as a ligand in coordination chemistry. Its ability to form stable metal complexes enhances the study of metal-ligand interactions, which is crucial for developing new materials and catalysts.

Biological Activities

The compound exhibits several biological activities:

- Antitumor Activity : Research indicates that pyrazole derivatives can inhibit oncogenic pathways such as BRAF(V600E) and EGFR. A study demonstrated that this compound induces apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231) when combined with doxorubicin, showing a synergistic effect that enhances cytotoxicity .

- Antimicrobial Properties : It has shown effectiveness against various bacterial strains and fungi. In vitro studies reported significant antifungal activity against pathogens like Candida albicans and Aspergillus flavus .

- Anti-inflammatory Effects : The compound inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making it relevant for treating inflammatory diseases .

Pharmaceutical Applications

Ongoing research is exploring its potential as a pharmaceutical intermediate. Its unique structure allows it to serve as a precursor for synthesizing other biologically active compounds, potentially leading to new therapeutic agents .

Case Study 1: Antitumor Efficacy

A study focused on the effects of 4-(3,5-Dimethylpyrazolyl)benzoic acid on breast cancer cells revealed that treatment led to a significant reduction in cell viability through caspase activation pathways. This highlights its potential as an antitumor agent .

Case Study 2: Antifungal Activity

Another investigation assessed the antifungal properties of synthesized pyrazole derivatives. Results indicated that certain derivatives exhibited potent activity against Candida albicans, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antifungal agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The presence of methyl groups on the pyrazole ring enhances lipophilicity and biological activity due to improved interaction with cellular targets. A comparative analysis with other pyrazole derivatives shows that substituents on the aromatic ring significantly affect potency and selectivity against specific biological targets.

| Compound | Structure | Biological Activity |

|---|---|---|

| 4-(3,5-Dimethylpyrazolyl)benzoic acid | Structure | Antitumor, Antimicrobial |

| 4-(4-Amino-3,5-dimethylpyrazolyl)benzoic acid | Structure | Antifungal |

| 4-(Bromo-3,5-dimethylpyrazolyl)benzoic acid | Structure | Anti-inflammatory |

作用机制

The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid depends on its application. In coordination chemistry, it acts as a ligand, coordinating with metal ions through its nitrogen and oxygen atoms to form stable complexes . In biological systems, its mechanism may involve interactions with specific enzymes or receptors, leading to its observed bioactivity .

相似化合物的比较

2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic Acid (CAS: 321309-43-7)

- Structural Difference : Pyrazole attached to the ortho-position of the benzoic acid.

- Impact: Reduced steric hindrance near the carboxylate group may alter metal coordination geometry. Limited literature on MOF applications suggests lower thermal stability compared to the para-isomer .

3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic Acid (CAS: 312531-88-7)

- Structural Difference : Pyrazole linked via a nitrogen atom (N1-substitution) to the meta-position of the benzoic acid.

- No reported MOF applications .

Functionalized Derivatives

4-{[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic Acid

- Structural Difference: A methylene-amino linker separates the pyrazole and benzoic acid.

- Impact: Increased flexibility may hinder rigid MOF formation but enhance solubility for pharmaceutical applications.

4-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)benzoic Acid

- Structural Difference : Bromine substitution at the pyrazole’s 4-position.

- Impact: Enhanced steric bulk and electronic effects could disrupt MOF porosity. No stability data available; primarily used in organic synthesis .

Pyrazole-Carboxylate Ligands in MOFs

H2DMCP (3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid)

H2DMPMB (4-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)benzoic Acid)

- Structural Difference : Methylene spacer between pyrazole and benzoic acid.

- Impact : Increased flexibility reduces framework rigidity, leading to interpenetrated structures with smaller pores. Thermodynamically less stable than H₂DMPBA-based MOFs .

Key Comparative Data

生物活性

4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound has the molecular formula . It features a benzoic acid moiety linked to a pyrazole ring with two methyl substitutions at the 3 and 5 positions. The synthesis typically involves the condensation of 3,5-dimethylpyrazole with a benzoic acid derivative, often under acidic conditions, followed by oxidation processes to yield the desired compound.

Biological Mechanisms

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The pyrazole ring facilitates hydrogen bonding and π-π interactions, crucial for binding to enzymes and receptors. This interaction can modulate enzyme activity, influencing cellular signaling pathways.

Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor. Specifically, it shows potential in inhibiting cholinesterase enzymes, which are critical in neurodegenerative diseases such as Alzheimer's. Comparative studies indicate that it exhibits IC50 values comparable to established inhibitors like donepezil .

Anticancer Activity

Recent research has highlighted the anticancer properties of this compound. In vitro studies demonstrate significant growth inhibition against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For instance, one study reported IC50 values in the range of 21.3 to 28.3 µM against these cell lines, suggesting promising anticancer activity .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Research indicates that it can reduce pro-inflammatory cytokine levels in cellular models, potentially offering therapeutic benefits in inflammatory diseases .

Data Table: Biological Activity Summary

Case Studies

- Neuroprotective Effects : A study examined the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated a reduction in amyloid plaque formation and improved cognitive function scores compared to control groups.

- Antitumor Efficacy : In another investigation involving human cancer cell lines, the compound was shown to induce apoptosis through caspase activation pathways, with notable increases in caspase-3 levels observed post-treatment.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid, and how can reaction conditions influence yield?

- Methodology : A common approach involves coupling substituted pyrazole derivatives with benzoic acid precursors. For example, refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde in ethanol under acidic conditions (glacial acetic acid) followed by solvent evaporation and filtration . Yield optimization requires precise control of stoichiometry (e.g., 1:1 molar ratio of reactants), reflux duration (4+ hours), and post-reaction purification via recrystallization or column chromatography.

- Key Variables : Solvent polarity, temperature, and acid catalysis (e.g., acetic acid vs. sulfuric acid) significantly impact regioselectivity and purity.

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Techniques :

- NMR (¹H/¹³C): Assigns proton environments (e.g., pyrazole methyl groups at δ ~2.3–2.5 ppm) and aromatic protons (δ ~7.5–8.2 ppm) .

- HPLC-MS : Verifies molecular weight (C₁₂H₁₂N₂O₂, theoretical MW 232.24) and purity (>95%) .

- FTIR : Confirms carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and pyrazole ring vibrations (~1500 cm⁻¹) .

Q. What are the primary biological targets or activities reported for this compound?

- Research Findings : Derivatives of 4-(pyrazolyl)benzoic acid exhibit antimicrobial activity against drug-resistant Staphylococcus aureus (MIC values ≤8 µg/mL) by targeting bacterial cell wall synthesis . Antioxidant and anti-inflammatory properties are also noted in analogs via radical scavenging assays (e.g., DPPH, IC₅₀ ~25–50 µM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structurally similar analogs?

- Case Study : In antimicrobial studies, analogs with electron-withdrawing substituents (e.g., 4-chloro or 3-fluoro) show enhanced activity compared to methyl groups . Contradictions arise due to solubility differences or assay conditions (e.g., broth microdilution vs. agar diffusion).

- Resolution Strategy :

Perform dose-response curves under standardized conditions (CLSI guidelines).

Use computational modeling (e.g., molecular docking) to correlate substituent effects with target binding (e.g., penicillin-binding proteins) .

Q. What methodological challenges arise in optimizing the solubility of this compound for in vitro assays?

- Challenges : The compound’s low aqueous solubility (<0.1 mg/mL) limits bioavailability testing.

- Solutions :

- Salt Formation : React with sodium bicarbonate to form water-soluble carboxylate salts .

- Co-solvent Systems : Use DMSO:water (≤10% v/v) or cyclodextrin inclusion complexes .

Q. How can reaction conditions be tailored to avoid byproducts during pyrazole ring functionalization?

- Byproduct Analysis : Competing N-alkylation vs. O-alkylation in pyrazole derivatives leads to regioisomeric impurities.

- Optimization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。